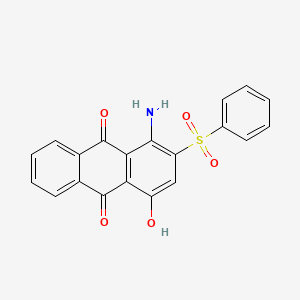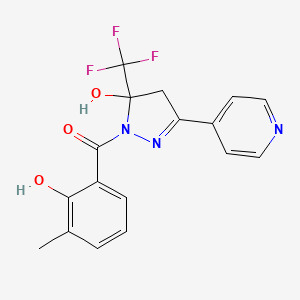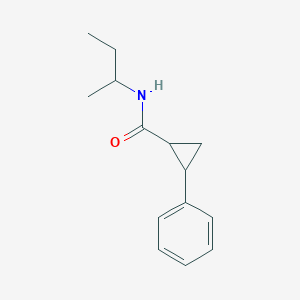
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide, also known as FMPB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. FMPB is a piperidine-based compound that contains a furan ring and a biphenyl group, which gives it unique chemical properties.
作用機序
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide binds to the sigma-1 receptor with high affinity and acts as a modulator of its activity. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane of cells and is involved in the regulation of various signaling pathways. 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to enhance the activity of the sigma-1 receptor, leading to the activation of downstream signaling pathways that are involved in neuroprotection, neuroregeneration, and synaptic plasticity.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in various cell and animal models. It has been shown to protect against neuronal damage caused by oxidative stress, excitotoxicity, and ischemia-reperfusion injury. 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has also been shown to enhance neurogenesis and promote the survival of newly generated neurons in the hippocampus. In addition, 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor, its specificity for this receptor, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively short half-life, its potential toxicity at high concentrations, and the lack of information about its long-term effects.
将来の方向性
There are several future directions for research on 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. One area of interest is the development of new therapeutic strategies for neurological disorders based on the modulation of the sigma-1 receptor. Another area of interest is the investigation of the long-term effects of 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide on neuronal function and behavior. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide on the sigma-1 receptor and its downstream signaling pathways.
合成法
The synthesis of 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide involves a multi-step process that includes the reaction of 4'-methoxy-2-biphenylamine with 2-furylcarboxaldehyde in the presence of piperidine and acetic acid. The resulting product is then treated with piperidinecarboxylic acid to yield 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide. The purity of the compound is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in a wide range of physiological processes, including pain perception, mood regulation, and memory formation. 1-(2-furylmethyl)-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide has been used as a tool to study the role of the sigma-1 receptor in these processes and to develop new therapeutic strategies for various neurological disorders.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-20-12-10-18(11-13-20)22-8-2-3-9-23(22)25-24(27)19-6-4-14-26(16-19)17-21-7-5-15-29-21/h2-3,5,7-13,15,19H,4,6,14,16-17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFSCBVCSTWTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN(C3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)

![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)

![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)